molecular formula C27H24ClFN6O2S B2938280 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine CAS No. 893788-48-2

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine

Cat. No.: B2938280
CAS No.: 893788-48-2
M. Wt: 551.04
InChI Key: NOANUDVQULTKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a piperazine ring, and various substituents such as chloro, ethylbenzenesulfonyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and quinazoline derivatives, under specific conditions.

    Introduction of the chloro group: Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the ethylbenzenesulfonyl group: This step involves sulfonylation using reagents like ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[7-Chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine
  • 1-[7-Chloro-3-(methylsulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine

Uniqueness

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl group, for example, may enhance its solubility, stability, or binding affinity to certain targets compared to similar compounds.

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN6O2S/c1-2-18-3-10-22(11-4-18)38(36,37)27-26-30-25(23-17-19(28)5-12-24(23)35(26)32-31-27)34-15-13-33(14-16-34)21-8-6-20(29)7-9-21/h3-12,17H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOANUDVQULTKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.